(4-Fluoro-3-isopropylphenyl)methanamine CAS number
(4-Fluoro-3-isopropylphenyl)methanamine CAS number
An In-Depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine CAS Number: 1245808-00-7
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] (4-Fluoro-3-isopropylphenyl)methanamine is a versatile chemical intermediate that embodies several key features sought after by drug development professionals. It provides a trifecta of valuable functionalities: a fluorine atom for modulating electronic properties and blocking metabolic oxidation, an isopropyl group to enhance lipophilicity and potentially improve van der Waals interactions with target proteins, and a primary aminomethyl group that serves as a critical anchor for further chemical elaboration.
This guide offers a comprehensive technical overview of (4-fluoro-3-isopropylphenyl)methanamine, designed for researchers and scientists. It covers the compound's core properties, a plausible synthetic pathway with detailed protocols, standard analytical characterization methods, and a discussion of its potential applications as a building block in the synthesis of novel therapeutic agents.
Compound Profile and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the first step in its application. The data below has been consolidated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1245808-00-7 | [3] |
| Chemical Name | (4-Fluoro-3-isopropylphenyl)methanamine | N/A |
| Molecular Formula | C₁₀H₁₄FN | N/A |
| Molecular Weight | 167.22 g/mol | N/A |
| Form (HCl Salt) | Solid | [4][5] |
| SMILES String | FC1=CC=C(CN)C=C1C(C)C | [4][5] |
| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N (HCl Salt) | [4][5] |
Significance of Structural Features in Drug Design:
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Fluorine Atom: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby aminomethyl group, influencing its ionization state at physiological pH. This is a critical parameter for modulating receptor binding and membrane permeability.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism at that position, which can enhance the compound's in vivo half-life.[7]
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Isopropyl Group: This bulky, lipophilic group can serve as a hydrophobic anchor, promoting binding to hydrophobic pockets within target proteins. Its presence increases the overall lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
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Benzylamine Moiety: The primary amine is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, or it can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups common in pharmacologically active molecules.
Proposed Synthesis and Purification
While specific vendor-proprietary synthesis methods for this exact molecule are not publicly detailed, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis starts from commercially available 4-fluoro-1-isopropylbenzene.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for (4-Fluoro-3-isopropylphenyl)methanamine.
Experimental Protocols
Trustworthiness through Self-Validation: Each step includes a description of the expected outcome and methods for in-process validation (e.g., TLC), ensuring the successful formation of the intermediate before proceeding.
Step 1: Benzylic Bromination of 4-Fluoro-1-isopropylbenzene
The first step involves the radical bromination of the benzylic position of the isopropyl group. However, a more controlled approach would be to start from 4-fluoro-3-isopropyltoluene and brominate the methyl group. Assuming this more direct precursor:
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Causality: Benzylic C-H bonds are weaker than other sp³ C-H bonds and are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator (e.g., AIBN or benzoyl peroxide) is required to start the chain reaction.[1][8]
-
Protocol:
-
To a solution of 4-fluoro-3-isopropyltoluene (1.0 eq) in an inert solvent like carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-4-fluoro-3-isopropylbenzene. The product can be purified by vacuum distillation or column chromatography if necessary.
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Step 2: Nucleophilic Substitution to Form (4-Fluoro-3-isopropylphenyl)acetonitrile
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Causality: The benzylic bromide is an excellent substrate for Sₙ2 reactions. The cyanide ion (from NaCN or KCN) is a potent nucleophile that will readily displace the bromide leaving group to form a new carbon-carbon bond.[3][9][10] A polar aprotic solvent like DMF or DMSO is used to solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive.
-
Protocol:
-
Dissolve the crude 1-(bromomethyl)-4-fluoro-3-isopropylbenzene (1.0 eq) in dimethylformamide (DMF).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to 50-60°C and stir until TLC analysis indicates the complete consumption of the benzyl bromide.
-
Cool the reaction to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude (4-fluoro-3-isopropylphenyl)acetonitrile can be purified by column chromatography on silica gel.
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Step 3: Reduction of the Nitrile to the Primary Amine
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Causality: The nitrile group can be reduced to a primary amine via catalytic hydrogenation. High-pressure hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon, is a common and effective industrial method.[4][11] The reaction proceeds through an imine intermediate which is further hydrogenated to the amine.[4]
-
Protocol:
-
In a high-pressure hydrogenation vessel (Parr shaker), charge a solution of (4-fluoro-3-isopropylphenyl)acetonitrile (1.0 eq) in a solvent like ethanol or methanol, often with a small amount of ammonia to suppress the formation of secondary amine byproducts.
-
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction to 40-50°C and agitate. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the final product, (4-fluoro-3-isopropylphenyl)methanamine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
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Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques must be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirms the proton environment and structural integrity. | Expect distinct signals for the aromatic protons (with coupling to fluorine), the isopropyl methine and methyl protons, and the benzylic CH₂ and amine NH₂ protons. |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A single signal, likely a multiplet due to coupling with adjacent aromatic protons. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Expect 10 distinct carbon signals, with the aromatic carbons showing C-F coupling. |
| Mass Spectrometry (MS) | Confirms the molecular weight. | The molecular ion peak (M+) should be observed at m/z = 167.22 (for the free base). |
| HPLC | Determines purity. | A single major peak should be observed, with purity typically expected to be >95% for research applications. |
Applications in Medicinal Chemistry
(4-Fluoro-3-isopropylphenyl)methanamine is not an end-product but a valuable starting material. Its utility lies in its role as a scaffold to which other functionalities can be attached to explore structure-activity relationships (SAR).
Caption: Role as a versatile intermediate for creating diverse chemical libraries.
This building block is particularly useful for synthesizing libraries of compounds to target a wide range of biological systems. By reacting the primary amine with various acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes, researchers can rapidly generate a diverse set of candidate molecules. The fluorinated isopropyl phenyl core provides a consistent structural motif, allowing for systematic investigation into how the appended groups influence biological activity. The strategic placement of fluorine makes it an attractive building block for developing central nervous system (CNS) agents, where metabolic stability and controlled lipophilicity are paramount for crossing the blood-brain barrier.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. The following information is synthesized from safety data sheets for the hydrochloride salt and related compounds.[4][9][11]
| Hazard Category | Description & Precautionary Statements |
| Eye Irritation | Causes serious eye irritation (H319). Wear tightly sealed safety glasses or face shield. In case of contact, rinse cautiously with water for several minutes.[4] |
| Skin Sensitization | May cause an allergic skin reaction (H317). Avoid breathing dust. Wear protective gloves (e.g., Nitrile rubber).[4][9] If skin irritation or rash occurs, get medical advice. |
| Inhalation | May be harmful if inhaled. Use only under a chemical fume hood or in a well-ventilated area.[11] |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[11] |
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (Nitrile), and tightly sealed safety goggles.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
(4-Fluoro-3-isopropylphenyl)methanamine is a well-designed chemical building block that offers significant potential for researchers in drug discovery and development. Its structure cleverly combines features known to impart favorable ADME properties, making it an attractive starting point for the synthesis of new chemical entities. The proposed synthetic route is based on reliable and scalable chemical transformations, and the compound can be characterized using standard analytical methods. By leveraging this intermediate, scientists are well-equipped to explore novel regions of chemical space in the quest for next-generation therapeutics.
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- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
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- Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.
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